![molecular formula C7H16ClN B2928675 2,3,4-Trimethylpyrrolidine;hydrochloride CAS No. 2567503-53-9](/img/structure/B2928675.png)
2,3,4-Trimethylpyrrolidine;hydrochloride
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Overview
Description
2,3,4-Trimethylpyrrolidine;hydrochloride is a chemical compound with the molecular formula C7H16ClN . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .
Synthesis Analysis
The synthesis of 2,3,4-Trimethylpyrrolidine;hydrochloride involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 2,3,4-Trimethylpyrrolidine;hydrochloride is represented by the InChI code 1S/C7H15N.ClH/c1-5-4-8-7(3)6(5)2;/h5-8H,4H2,1-3H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4-Trimethylpyrrolidine;hydrochloride include a molecular weight of 149.66 . It is a solid at room temperature .Scientific Research Applications
I have conducted a search and found several applications of 2,3,4-Trimethylpyrrolidine hydrochloride in scientific research. Below are detailed sections focusing on unique applications:
Pharmacotherapy
Pyrrolidine alkaloids, including derivatives like 2,3,4-Trimethylpyrrolidine hydrochloride, have been shown to possess a range of biological activities. These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Drug Discovery
The pyrrolidine scaffold is valued in drug discovery due to its ability to efficiently explore pharmacophore space because of sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage due to non-planarity .
Antitumor Activity
Research has observed potent antitumor activity in certain pyrrolidine alkaloid derivatives, with some exhibiting effects close to or better than standard drugs like doxorubicin in different cancer cell lines .
Therapeutic Potential
Pyrrole and pyrrolidine analogs have shown significant therapeutic potential in areas such as anticancer, anti-inflammatory, antiviral, and antituberculosis treatments .
Safety and Hazards
properties
IUPAC Name |
2,3,4-trimethylpyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-5-4-8-7(3)6(5)2;/h5-8H,4H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSNRVBQMLWGFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C1C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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